trans-2-Butenal diethyl acetal
Description
Overview of Acetal (B89532) Functionality in Contemporary Organic Chemistry
Acetals are functional groups characterized by a carbon atom bonded to two alkoxy or aryloxy groups. wikipedia.orgbyjus.com They are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. byjus.comlibguides.com A key feature of acetals is their stability under neutral to strongly basic conditions, a property that makes them excellent protecting groups for carbonyl functionalities during multi-step syntheses. libguides.commasterorganicchemistry.com This protection strategy is crucial when other parts of a molecule need to undergo reactions that would otherwise be incompatible with a reactive carbonyl group. pearson.com
The formation of acetals is a reversible process, and the carbonyl group can be readily regenerated by hydrolysis under acidic conditions. libguides.com This controlled deprotection allows for the selective unmasking of the aldehyde or ketone at the desired stage of a synthetic sequence. The acetal functional group is not merely a passive shield; its formation and cleavage are integral parts of sophisticated synthetic strategies, enabling chemists to orchestrate complex molecular transformations with high precision.
Significance of α,β-Unsaturated Systems in Synthetic Strategies
α,β-Unsaturated carbonyl compounds are a cornerstone of organic synthesis, prized for their dual reactivity. acs.orgrsc.org The conjugation of a carbon-carbon double bond with a carbonyl group creates an electrophilic system with two potential sites for nucleophilic attack: the carbonyl carbon and the β-carbon. This electronic arrangement allows for a rich variety of transformations, including 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-position.
The ability to selectively functionalize either of these positions provides a powerful tool for the construction of diverse molecular frameworks. The synthesis of α,β-unsaturated carbonyl compounds themselves has been the subject of extensive research, with numerous methods developed to access these valuable building blocks. acs.orgrsc.orgresearchgate.netorganic-chemistry.org Their prevalence in natural products and their utility as precursors to a wide array of other functional groups underscore their importance in the synthetic chemist's toolkit.
Contextualization of trans-2-Butenal Diethyl Acetal within Reactive Intermediates
This compound, with the chemical formula C8H16O2, combines the structural motifs of both an acetal and an α,β-unsaturated system. sigmaaldrich.com This unique combination positions it as a highly versatile reactive intermediate. The acetal group provides a stable handle that masks the inherent reactivity of the aldehyde functionality of its parent compound, trans-2-butenal (also known as crotonaldehyde). stenutz.eu This protection allows chemists to perform reactions on the carbon-carbon double bond without affecting the aldehyde.
Conversely, the α,β-unsaturated moiety can participate in a variety of addition and cycloaddition reactions. Following these transformations, the aldehyde can be unmasked by acidic hydrolysis of the acetal, providing a pathway to highly functionalized aldehyde derivatives. This ability to selectively manipulate different parts of the molecule makes this compound a valuable precursor in the synthesis of complex organic molecules.
Research Landscape and Emerging Trends in Butenal Acetal Chemistry
Current research involving butenal acetals is focused on expanding their synthetic utility and developing more efficient and sustainable synthetic methods. One area of investigation involves the use of novel catalysts to promote the formation of this compound. Studies have shown that methanesulfonic acid and various metal methylsulfonates exhibit good catalytic activity for the acetalization of trans-2-butenal with ethanol (B145695). researchgate.netresearchgate.netresearchgate.net
Another emerging trend is the exploration of butenal acetals in new types of chemical transformations. For instance, recent advancements in photoredox catalysis have opened up new avenues for the functionalization of traditionally unreactive bonds, and cyclic acetals have been investigated in this context. acs.org While specific research on the photoredox chemistry of this compound is still developing, the broader trends suggest a promising future for the application of modern synthetic methods to this versatile compound. Furthermore, the development of greener and more atom-economical methods for the synthesis of α,β-unsaturated systems continues to be a major focus, which will undoubtedly impact the synthesis and application of butenal acetals. acs.orgrsc.orgresearchgate.net
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to fully elucidate its reactivity and expand its applications in organic synthesis. A significant area of focus is its role as an intermediate in the synthesis of valuable compounds. For example, it is a known precursor in the synthesis of 2S,3S-epoxybutan-1-ol, a key intermediate for the production of the antibiotic erythromycin. cookechem.com
Detailed research findings have established optimal conditions for the synthesis of this compound itself. For instance, studies have shown that using a molar ratio of trans-2-butenal to ethanol of 1:6 with methanesulfonic acid as a catalyst at reflux temperature for one hour can achieve a yield of 88.7%. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H16O2 | sigmaaldrich.com |
| Molecular Weight | 144.21 g/mol | sigmaaldrich.com |
| Boiling Point | 146-150 °C | sigmaaldrich.comchemsrc.com |
| Density | 0.831 g/mL at 25 °C | sigmaaldrich.comchemsrc.com |
The ongoing academic investigation into this compound aims to uncover new synthetic routes that leverage its unique structure, develop more efficient catalytic systems for its synthesis and reactions, and apply it to the synthesis of novel and medicinally important molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1,1-diethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-34-3, 63511-92-2 | |
| Record name | NSC506646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC219876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101 | |
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| Record name | trans-2-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 2 Butenal Diethyl Acetal and Analogues
Catalytic Acetalization Pathways
Catalytic pathways are central to the efficient synthesis of trans-2-Butenal diethyl acetal (B89532). The primary method involves the acid-catalyzed reaction between trans-2-Butenal and ethanol (B145695). This transformation can be effectively promoted by a range of acid catalysts, which are broadly categorized into homogeneous and heterogeneous systems. These catalysts function by protonating the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by ethanol.
The direct acid-catalyzed acetalization of trans-2-Butenal with ethanol is the most common and well-documented synthetic route. The reaction proceeds in two main stages: first, the formation of a hemiacetal intermediate, followed by a second alcohol addition and elimination of water to form the stable acetal product. The choice of acid catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact.
Brønsted acids, which are proton donors, are effective homogeneous catalysts for the acetalization of trans-2-Butenal. Strong organic acids like methanesulfonic acid (CH₃SO₃H) have demonstrated high catalytic activity for this transformation. researchgate.net Research indicates that using methanesulfonic acid can lead to high yields of trans-2-Butenal diethyl acetal. researchgate.net The catalytic cycle involves the protonation of the aldehyde's carbonyl group, which activates it for subsequent nucleophilic attack by ethanol.
Lewis acids, which are electron-pair acceptors, also serve as effective catalysts for acetal formation. Studies have investigated the use of various methylsulfonates of transition metals, such as those of Nickel (Ni), Manganese (Mn), Zinc (Zn), and Copper (Cu), as catalysts for the synthesis of this compound. researchgate.net These compounds have shown good catalytic activity for the acetalization reaction. researchgate.net Other Lewis acids like zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate have also been reported as highly efficient catalysts for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org
Catalytic Activity of Various Acids in the Synthesis of this compound
| Catalyst Type | Specific Catalyst Example | Observed Activity | Reference |
|---|---|---|---|
| Brønsted Acid | Methanesulfonic Acid | Good catalytic activity, leading to high yields. | researchgate.net |
| Lewis Acid (Methylsulfonates) | Nickel Methylsulfonate | Good catalytic activity. | researchgate.net |
| Manganese Methylsulfonate | Good catalytic activity. | researchgate.net | |
| Zinc Methylsulfonate | Good catalytic activity. | researchgate.net | |
| Copper Methylsulfonate | Good catalytic activity. | researchgate.net |
To address the challenges associated with the separation and recovery of homogeneous catalysts, heterogeneous and solid acid catalysts have been explored. These catalysts exist in a different phase from the reactants, simplifying their removal from the reaction mixture. Examples include acidic ion exchange resins and mesoporous materials like Al-SBA-15. google.comresearchgate.net Heteropoly acids, such as TiSiW₁₂O₄₀/TiO₂, have been successfully used as solid acid catalysts in the synthesis of other acetals, indicating their potential applicability for this compound production. researchgate.net These solid catalysts offer advantages in terms of reusability and reduced environmental waste. researchgate.netgoogle.com
The yield and efficiency of this compound synthesis are highly dependent on the optimization of reaction parameters. Key factors include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. Research has shown that using an excess of ethanol is beneficial, with an optimal molar ratio of trans-2-Butenal to ethanol identified as 1:6. researchgate.net
Under specific conditions using methanesulfonic acid as the catalyst, a high yield of 88.7% has been achieved. researchgate.net The optimal conditions were determined to be a refluxing temperature and a reaction time of 1.0 hour with a catalyst volume of 0.5-0.8 mL for the specified reactant ratio. researchgate.net The efficiency of the catalytic process is also influenced by the catalyst loading, with studies on other acetalizations showing that very low catalyst loadings (as low as 0.1 mol %) can be effective, which is both economically and environmentally advantageous. acs.org
Optimized Reaction Conditions for Methanesulfonic Acid-Catalyzed Synthesis
| Parameter | Optimal Value/Condition | Resulting Yield | Reference |
|---|---|---|---|
| Molar Ratio (trans-2-Butenal:Ethanol) | 1:6 | 88.7% | researchgate.net |
| Catalyst (Methanesulfonic Acid) Volume | 0.5-0.8 mL | ||
| Temperature | Refluxing | ||
| Reaction Time | 1.0 hour |
Sustainability in chemical synthesis emphasizes the use of recyclable catalysts to minimize waste. Heterogeneous catalysts are particularly advantageous in this regard. For instance, studies on heteropoly acid catalysts have shown they can be recovered and reused multiple times without significant loss of activity. researchgate.net Solid acid catalysts like acidic ion exchange resins also allow for straightforward separation and recycling. google.com The development of solvent-free reaction conditions, often facilitated by solid catalysts, further enhances the green credentials of acetal synthesis. researchgate.net These approaches not only reduce the environmental footprint but also lower operational costs, aligning with the principles of sustainable chemistry.
Acetalization Mediated by Metal Complexes and Salts
The formation of acetals from aldehydes or ketones is a fundamental reaction, and the use of metal complexes and salts as catalysts has been extensively explored to enhance efficiency and selectivity.
A noteworthy method for the synthesis of acetals involves the use of cadmium iodide (CdI₂) under microwave irradiation. This approach offers a selective and efficient route for the acetalization of carbonyl compounds. oup.comoup.com The reaction is performed in the absence of a solvent, which presents a significant environmental advantage. oup.com
Under microwave irradiation, a mixture of an aldehyde or ketone, a diol (such as ethane-1,2-diol or propane-1,3-diol), and a catalytic amount of cadmium iodide leads to the formation of the corresponding cyclic acetal in excellent yields. oup.com This method is characterized by short reaction times and high efficiency, avoiding the need for expensive reagents or harsh reaction conditions. oup.com The use of commercial-grade cadmium iodide makes this procedure practical and cost-effective. oup.com While this specific methodology has been demonstrated for various aldehydes and ketones, its direct application to the synthesis of this compound would involve reacting trans-2-Butenal with ethanol.
Table 1: Cadmium Iodide-Catalyzed Acetalization under Microwave Irradiation
| Carbonyl Compound | Diol/Alcohol | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethane-1,2-diol | 2-Phenyl-1,3-dioxolane | High |
| Various Aldehydes | 1,2-diols, 1,3-diols | Corresponding Acetals | Excellent |
A variety of transition metal catalysts have been effectively employed in the synthesis of acetals, offering mild and efficient alternatives to traditional acid catalysis. ymerdigital.comnih.gov Palladium catalysis, for instance, provides a highly efficient method for the protection of a broad range of carbonyl groups as acetals and ketals. organic-chemistry.orgbohrium.com This protocol is notable for its mild reaction conditions, proceeding at ambient temperature with very low catalyst loading. organic-chemistry.org
Other transition metals like zirconium, ruthenium, and cobalt have also been utilized. Zirconium tetrachloride (ZrCl₄) is a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org Similarly, salts of ruthenium (RuCl₃) and cobalt (CoCl₂) have been reported to catalyze these transformations. bohrium.com These methods often demonstrate high yields and compatibility with various functional groups. organic-chemistry.orgbohrium.com
Table 2: Examples of Transition Metal Catalysts in Acetal Synthesis
| Catalyst | Substrate Scope | Key Features |
|---|---|---|
| Palladium (Pd) complexes | Broad range of aldehydes and ketones | Mild conditions, low catalyst loading |
| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | High efficiency, chemoselective |
| Ruthenium trichloride (RuCl₃) | Carbonyl compounds | Catalytic activity in acetalization |
Photochemical and Green Chemistry Protocols
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Photochemical and green chemistry approaches for acetal synthesis align with these principles by often utilizing milder conditions and reducing waste.
Photochemical methods for acetalization have been developed using photocatalysts under visible light irradiation. organic-chemistry.orgrsc.org For example, a protocol utilizing Schreiner's thiourea as a catalyst under photochemical conditions has been reported for the conversion of various aromatic and aliphatic aldehydes into acetals in good to high yields. rsc.orgresearchgate.net This method is considered green and inexpensive, employing household lamps as the light source. rsc.orgresearchgate.net Another approach uses Eosin Y as a photocatalyst under low-energy visible light, allowing for the protection of a wide range of aldehydes under neutral conditions. organic-chemistry.org These photochemical methods often avoid the use of toxic metals and harsh acids. organic-chemistry.org
Green chemistry principles are also embodied in solvent-free reaction conditions or the use of environmentally benign solvents like water. ijsdr.orgresearchgate.net Microwave-assisted synthesis in aqueous media has been shown to be an effective method for the acetalization of aromatic aldehydes and ketones. researchgate.net
Advanced Synthetic Routes Utilizing Precursors
Specific precursors can be strategically employed to synthesize this compound. These routes are often designed to maximize yield and minimize side reactions.
A common and direct method for the synthesis of this compound involves the reaction of trans-2-Butenal (also known as crotonaldehyde) with triethyl orthoformate. chemicalbook.comgoogle.com This reaction is typically catalyzed by an acid. Methanesulfonic acid and various metal methylsulfonates (where the metal can be Ni, Mn, Zn, or Cu) have been shown to be effective catalysts for this acetalization. researchgate.net
Under optimal conditions, using methanesulfonic acid as the catalyst with a specific molar ratio of crotonaldehyde (B89634) to ethanol, the yield of this compound can reach up to 88.7%. researchgate.net The reaction is typically carried out at reflux temperature for a short duration. researchgate.net
A significant challenge in the acetalization of α,β-unsaturated aldehydes like crotonaldehyde is their propensity to undergo polymerization under acidic conditions. nih.gov This can lead to a decrease in the yield of the desired acetal and complicate the purification process.
Several strategies can be employed to mitigate polymerization. One approach is to use very mild reaction conditions and highly selective catalysts that favor acetal formation over polymerization. The use of trace amounts of conventional acids, such as 0.1 mol % hydrochloric acid, can effectively promote acetalization while minimizing side reactions. nih.govacs.org Careful control of the reaction temperature is also crucial; conducting the reaction at lower temperatures can help to suppress polymerization. Additionally, the choice of solvent and the gradual addition of reagents can influence the reaction pathway and reduce the likelihood of polymer formation. The use of certain heterogeneous catalysts can also provide a more controlled reaction environment, limiting unwanted side reactions.
High-Yield and High-Purity Acetal Synthesis Techniques
The primary route to obtaining this compound involves the reaction of trans-2-butenal with an excess of ethanol in the presence of an acid catalyst. The equilibrium of this reaction is driven towards the product side by removing the water formed during the reaction. Various catalytic systems and reaction conditions have been investigated to optimize the yield and purity of the final product.
Catalytic Systems and Reaction Optimization
Extensive research has been conducted on the catalytic efficiency of various acids in the synthesis of this compound. Notably, methanesulfonic acid has proven to be a highly effective catalyst. In a detailed study, optimal reaction conditions were identified to maximize the yield. The experimental results indicated that using a molar ratio of trans-2-butenal to ethanol of 1:6, with 0.5-0.8 mL of methanesulfonic acid, at refluxing temperature for a duration of 1.0 hour, resulted in a significant yield of 88.7%. researchgate.net
In addition to methanesulfonic acid, various metal methylsulfonates have demonstrated good catalytic activity for this acetalization reaction. researchgate.net These catalysts, which include salts of nickel, manganese, zinc, and copper, offer alternative homogenous catalytic pathways.
Another effective method for the synthesis of this compound involves the use of triethyl orthoformate in the presence of a catalyst such as ammonium nitrate . This approach is advantageous as triethyl orthoformate acts as both a reactant and a dehydrating agent, effectively removing the water byproduct and driving the reaction to completion.
The table below summarizes the key findings from research on high-yield synthesis methods.
| Catalyst | Reactants | Molar Ratio (trans-2-butenal:ethanol) | Reaction Time | Temperature | Yield (%) |
| Methanesulfonic Acid | trans-2-Butenal, Ethanol | 1:6 | 1.0 h | Reflux | 88.7 |
| Metal Methylsulfonates (Ni, Mn, Zn, Cu) | trans-2-Butenal, Ethanol | - | - | - | Good catalytic activity |
| Ammonium Nitrate | trans-2-Butenal, Triethyl Orthoformate, Ethanol | - | - | - | - |
High-Purity Synthesis and Purification Techniques
Achieving high purity is a critical aspect of the synthesis of this compound, especially for its application in the synthesis of fine chemicals. The commercial technical grade of this compound is often around 90% pure, indicating the presence of impurities that may include unreacted starting materials and byproducts. sigmaaldrich.com However, suppliers also offer higher purity grades, such as 96% and 98%, necessitating effective purification strategies.
Heterogeneous solid acid catalysts present a promising avenue for high-purity synthesis. These catalysts can be easily separated from the reaction mixture by simple filtration, minimizing catalyst-related impurities in the crude product and simplifying the work-up procedure. While specific data on the purity of this compound synthesized using solid acid catalysts is not extensively detailed in the available literature, this approach is a recognized strategy for cleaner chemical processes.
Distillation is a fundamental technique for the purification of the final product. The boiling point of this compound is reported to be in the range of 146-150 °C. This allows for its separation from lower-boiling impurities, such as unreacted ethanol and acetaldehyde (a potential impurity in the starting crotonaldehyde), and higher-boiling byproducts. The process of distillation can be optimized to effectively remove these impurities and achieve the desired high purity levels. The efficient removal of acetaldehyde is particularly important as it can also form an acetal (diethyl acetal), which would be an impurity in the final product. google.com
In industrial settings, the purification of ethanol streams often involves the removal of acetal byproducts. google.com This is sometimes achieved by hydrolyzing the acetals back to the corresponding aldehydes and ethanol in the presence of an acid, followed by separation. google.com This principle can be applied in reverse to ensure the stability of the desired acetal product by maintaining anhydrous and non-acidic conditions during and after purification.
Chemical Transformations and Reaction Mechanisms of Trans 2 Butenal Diethyl Acetal
Hydrolytic Deacetalization Processes
The acetal (B89532) functional group serves as a protecting group for the aldehyde, stable under neutral and basic conditions but susceptible to cleavage under acidic conditions to regenerate the parent carbonyl compound.
The acid-catalyzed hydrolysis of trans-2-butenal diethyl acetal to regenerate trans-2-butenal is a reversible equilibrium process. The forward reaction is favored by the presence of excess water, while the formation of the acetal is driven by the removal of water. The generally accepted mechanism for this transformation proceeds through the following key steps:
Protonation of an oxygen atom: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).
Formation of a resonance-stabilized carbocation: The departure of ethanol (B145695) results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. The positive charge is delocalized between the carbon and the adjacent oxygen atom.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation, forming a protonated hemiacetal.
Deprotonation: A water molecule acts as a base to deprotonate the protonated hemiacetal, yielding a neutral hemiacetal intermediate.
Protonation of the second ethoxy group: The remaining ethoxy group is then protonated by the acid catalyst.
Elimination of the second ethanol molecule: The protonated ethoxy group departs as a molecule of ethanol.
Formation of the protonated aldehyde: The resulting species is a protonated aldehyde.
Deprotonation: A final deprotonation step by a water molecule regenerates the acid catalyst and yields the final product, trans-2-butenal.
CH₃CH=CHCH(OCH₂CH₃)₂ + H₂O ⇌ CH₃CH=CHCHO + 2 CH₃CH₂OH
To drive the equilibrium towards the aldehyde, the reaction is typically carried out in an aqueous acidic solution. Conversely, the synthesis of the acetal from the aldehyde and ethanol requires the removal of water, often by azeotropic distillation.
The rate of acid-catalyzed hydrolysis of acetals is significantly influenced by electronic and stereochemical factors.
Substituent Effects: The rate-determining step in the hydrolysis of acetals is generally the formation of the carbocation intermediate. Therefore, any factor that stabilizes this intermediate will increase the rate of hydrolysis. In the case of this compound, the presence of the α,β-unsaturated system has a notable electronic effect. The carbon-carbon double bond is an electron-withdrawing group, which tends to destabilize the adjacent carbocation formed during hydrolysis. Consequently, the hydrolysis of this compound is expected to be slower than that of a saturated acetal, such as butanal diethyl acetal, under similar conditions. This is because the electron-withdrawing nature of the double bond makes the formation of the oxocarbenium ion less favorable.
Stereochemistry: The trans configuration of the double bond in this compound also plays a role in its reactivity. While the direct influence of the trans stereochemistry on the hydrolysis rate is not extensively documented in comparison to its cis isomer, stereoelectronic effects are known to be important in acetal hydrolysis. These effects relate to the spatial orientation of electron orbitals. For the hydrolysis to proceed efficiently, it is believed that a lone pair of electrons on one of the oxygen atoms should be oriented anti-periplanar to the C-O bond that is breaking. The specific conformation adopted by this compound will therefore influence the ease with which this stereoelectronic requirement is met, thereby affecting the rate of hydrolysis.
Conjugate Addition Reactions
The α,β-unsaturated nature of this compound makes it susceptible to nucleophilic attack at the β- and δ-positions of the conjugated system.
This compound can undergo vinylogous nucleophilic addition, where the nucleophile attacks the terminal carbon (δ-position) of the conjugated system. This is also known as a 1,6-conjugate addition. This type of reaction is favored with soft nucleophiles, such as organocuprates (Gilman reagents).
The general mechanism involves the attack of the nucleophile on the δ-carbon, which leads to a cascade of electron movement along the conjugated system, ultimately resulting in the formation of an enolate intermediate. Subsequent protonation of this enolate, typically during aqueous workup, yields the 1,6-addition product. For example, the reaction with a Gilman reagent (R₂CuLi) would proceed as follows:
Nucleophilic attack: The Gilman reagent delivers an alkyl group (R⁻) to the δ-carbon of the conjugated system.
Formation of an enolate: This attack results in the formation of a resonance-stabilized enolate.
Protonation: The enolate is protonated at the α-carbon upon workup to give the final product.
This reaction is a powerful tool for carbon-carbon bond formation at a position remote from the functional group.
The acetal moiety in this compound can act as an electrophile in Lewis acid-mediated reactions. One such important reaction is the Mukaiyama aldol addition. In a vinylogous variant of this reaction, a silyl enol ether can be used as a nucleophile to attack the α,β-unsaturated system of the corresponding aldehyde (generated in situ or from the acetal).
While direct Mukaiyama aldol-type reactions on the acetal itself are less common, the aldehyde, once deprotected, is a prime substrate. The reaction of trans-2-butenal with a silyl enol ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), would proceed via a conjugate addition pathway. The Lewis acid activates the aldehyde, making it more electrophilic. The silyl enol ether then attacks the β-carbon of the α,β-unsaturated aldehyde, leading to the formation of a new carbon-carbon bond and, after workup, a δ-keto aldehyde.
Stereoselective versions of these additions are possible through the use of chiral Lewis acids or chiral auxiliaries on the silyl enol ether, allowing for the controlled synthesis of specific stereoisomers.
Redox Reactivity and Functional Group Interconversions
The carbon-carbon double bond in this compound is susceptible to a variety of redox reactions, allowing for further functional group interconversions.
| Reaction Type | Reagent(s) | Product(s) |
| Reduction of C=C bond | H₂, Pd/C | Butanal diethyl acetal |
| Reduction of acetal | LiAlH₄/Lewis acid | 4-ethoxy-2-butene |
| Epoxidation | m-CPBA | trans-2,3-epoxybutanal diethyl acetal |
| Dihydroxylation | OsO₄, NMO | syn-2,3-dihydroxybutanal diethyl acetal |
| Ozonolysis | 1. O₃; 2. (CH₃)₂S | Acetaldehyde and glyoxal ethyl hemiacetal |
Reduction:
Catalytic Hydrogenation: The carbon-carbon double bond can be selectively reduced in the presence of the acetal group using catalytic hydrogenation (e.g., H₂ over Pd/C). This reaction yields butanal diethyl acetal.
Hydride Reduction: While acetals are generally stable to hydride reducing agents like sodium borohydride (NaBH₄), more powerful reagents such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid can reduce the acetal to an ether. In the case of this compound, this would lead to the formation of 4-ethoxy-2-butene. Sodium borohydride, however, can be used to reduce the aldehyde group after deprotection of the acetal, without affecting the double bond, to yield trans-2-buten-1-ol.
Oxidation:
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield trans-2,3-epoxybutanal diethyl acetal.
Dihydroxylation: The alkene can undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) to produce syn-2,3-dihydroxybutanal diethyl acetal.
Ozonolysis: Oxidative cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield acetaldehyde and glyoxal ethyl hemiacetal.
These transformations highlight the utility of this compound as a building block in organic synthesis, allowing for the introduction of various functional groups and the construction of complex molecular architectures.
Electrophilic Reactions
The electron-rich double bond of this compound readily undergoes electrophilic addition reactions.
The halogenation of the alkene moiety in this compound proceeds through an electrophilic addition mechanism. fiveable.melibretexts.org The reaction with halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂) leads to the formation of a dihaloalkane. fiveable.melibretexts.org The mechanism involves the attack of the π-electrons of the double bond on the halogen molecule, forming a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the opposite side results in the anti-addition of the halogen atoms across the double bond.
This reaction is analogous to the alpha-halogenation of aldehydes and ketones, which also proceeds through an electrophilic attack on a carbon-carbon double bond, in that case, an enol. fiveable.melibretexts.org The presence of the acetal group, which is stable under these conditions, allows for the selective functionalization of the alkene.
Cycloaddition Reactions
The double bond in this compound can participate in various cycloaddition reactions, providing a route to cyclic structures.
This compound can undergo [2+2] cycloaddition reactions with suitable reaction partners, such as ketenes or other electron-deficient alkenes. researchgate.net These reactions can be thermally or photochemically initiated. The mechanism of thermal [2+2] cycloadditions is often stepwise, involving the formation of a diradical or zwitterionic intermediate. wikipedia.orgcsic.es Photochemical [2+2] cycloadditions, on the other hand, can proceed through a concerted pathway. wikipedia.org The regioselectivity and stereoselectivity of these reactions are influenced by steric and electronic factors of the reactants. For instance, the reaction of enol ethers with α,β-unsaturated esters can lead to polysubstituted cyclobutanes with a high degree of trans-stereoselectivity via a zwitterionic intermediate. nih.gov
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. illinois.edu In these reactions, this compound can potentially act as the dienophile, reacting with an electron-rich diene. The acetal moiety influences the electronic properties of the double bond. Alternatively, under certain conditions, derivatives of α,β-unsaturated acetals could be envisioned to act as heterodienes. The reaction typically proceeds through a concerted, asynchronous [4+2] cycloaddition mechanism. illinois.edu The regioselectivity of the reaction is governed by the frontier molecular orbital interactions between the diene and the dienophile. Lewis acid catalysis is often employed to enhance the reactivity and control the stereoselectivity of hetero-Diels-Alder reactions. illinois.edu
Rearrangement Reactions and Isomerization Pathways
As an allylic acetal, this compound possesses the structural motif conducive to sigmatropic rearrangements. Specifically, it can be susceptible to a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a class of reactions that includes the well-known Claisen rearrangement.
In this potential pathway, heat or a Lewis acid catalyst could promote the concerted reorganization of six bonding electrons. The rearrangement would involve the scission of the C1-O bond and the formation of a new C3-C(OEt) bond, proceeding through a cyclic, chair-like transition state. The immediate product of this transformation would be an isomeric compound, 1,1-diethoxy-1-buten-3-ol, a silyl enol ether derivative. This isomerization effectively transfers the acetal functionality and shifts the position of the double bond.
Such allylic shifts are a known class of organic reactions where a double bond in an allyl compound moves to the adjacent carbon atom. skku.edu While specific studies detailing the thermal or catalytic rearrangement of this compound are not extensively documented in readily available literature, the underlying principles of allylic rearrangements suggest this as a plausible transformation under appropriate energetic conditions.
Catalytic Reaction Pathways
The olefinic bond in this compound is a prime site for a variety of metal-catalyzed and organocatalytic transformations, enabling the stereocontrolled introduction of new functional groups.
Palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction typically involves the substitution of a leaving group at an allylic position with a nucleophile, mediated by a palladium catalyst. wikipedia.org
The general mechanism proceeds through the following key steps:
Oxidative Addition : A palladium(0) catalyst coordinates to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a η³-π-allylpalladium(II) complex. organic-chemistry.orgyoutube.com
Nucleophilic Attack : A nucleophile then attacks the π-allyl complex. Depending on the nature of the nucleophile ("hard" vs. "soft"), the attack can occur either at the allyl moiety itself or at the metal center followed by reductive elimination. organic-chemistry.org
For this compound to participate in a classic Tsuji-Trost reaction, a suitable leaving group would need to be present at the allylic position, which is not inherent in its structure. However, modern variations of this chemistry involve the direct C-H activation of allylic systems, bypassing the need for a pre-installed leaving group. mdpi.com In such a scenario, the palladium catalyst could activate one of the allylic C-H bonds of the methyl group, forming the key π-allylpalladium intermediate, which could then be intercepted by a nucleophile. While this specific application to this compound is not prominently documented, the principles of palladium catalysis suggest its potential as a substrate in C-H functionalization reactions.
A related, well-documented reaction is the Heck arylation of acrolein diethyl acetal with aryl halides using a palladium catalyst, which demonstrates the accessibility and reactivity of the double bond in such acetals under palladium catalysis.
The dihydroxylation of the alkene in this compound can be achieved with high stereocontrol using osmium tetroxide (OsO₄). This reaction converts the C=C double bond into a vicinal diol (two adjacent hydroxyl groups) with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com
Due to the toxicity and expense of osmium tetroxide, the reaction is almost always performed using catalytic amounts of OsO₄ along with a stoichiometric co-oxidant to regenerate the catalyst in a closed cycle. skku.eduorganic-chemistry.org A highly refined and widely used version of this reaction is the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.orgalfa-chemistry.com
The mechanism involves these steps:
Cycloaddition : The osmium tetroxide, often complexed with a chiral ligand, undergoes a [3+2] cycloaddition with the alkene to form a five-membered cyclic osmate ester intermediate. organic-chemistry.org This concerted step establishes the syn-stereochemistry.
Hydrolysis : The osmate ester is then hydrolyzed (typically under basic conditions) to release the syn-diol product.
Re-oxidation : The resulting reduced osmium species (Os(VI)) is re-oxidized back to Os(VIII) by the co-oxidant, allowing the catalytic cycle to continue.
The enantioselectivity of the Sharpless AD reaction is controlled by the use of chiral quinine-derived ligands. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the co-oxidant (potassium ferricyanide), base, and a chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β. These two mixes deliver the hydroxyl groups to opposite faces of the alkene, allowing for the selective synthesis of either enantiomer of the resulting diol. organic-chemistry.orgwikipedia.org
| Reaction | Catalyst System | Key Reagents | Expected Product Stereochemistry |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ (catalytic) | AD-mix-α or AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, and chiral ligand) in t-BuOH/H₂O | syn-Diol; Enantiomerically enriched, predictable based on AD-mix used. |
| Upjohn Dihydroxylation | OsO₄ (catalytic) | N-Methylmorpholine N-oxide (NMO) as co-oxidant | syn-Diol (racemic unless a chiral ligand is added) |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A prominent strategy for the functionalization of α,β-unsaturated carbonyl compounds is iminium catalysis. In this approach, a chiral secondary amine catalyst (e.g., a proline derivative) reversibly condenses with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. wikipedia.org
This iminium ion is significantly more electrophilic at the β-position than the starting carbonyl compound. The activation effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound highly susceptible to attack by weak nucleophiles in reactions like conjugate additions or Diels-Alder reactions.
However, this compound is not a direct substrate for iminium catalysis. The aldehyde functionality is protected as an acetal, which is inert to condensation with amine catalysts under typical organocatalytic conditions (neutral or slightly acidic). For this molecule to participate in an iminium-catalyzed reaction, it would first require deprotection. This is typically achieved through acid-catalyzed hydrolysis to regenerate the parent α,β-unsaturated aldehyde, crotonaldehyde (B89634). Once the aldehyde is unmasked, it can then readily engage in the iminium catalytic cycle.
| Catalyst Type | Required Substrate Functionality | Activation Mode | Applicability to trans-2-Butenal Diethyl Acetal |
|---|---|---|---|
| Chiral Secondary Amine (e.g., Proline) | α,β-Unsaturated Aldehyde/Ketone | Formation of a LUMO-lowered Iminium Ion | Not directly applicable; requires prior hydrolysis to the aldehyde. |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and stereochemistry of a compound can be determined.
The ¹H NMR spectrum of trans-2-Butenal diethyl acetal (B89532) is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The trans configuration of the double bond is a key feature that influences the chemical shifts and coupling constants of the vinylic protons.
Predicted ¹H NMR Spectral Data for trans-2-Butenal diethyl acetal:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hc (acetal CH) | ~4.8-5.0 | Doublet of doublets (dd) | J(Hc-Hb) ≈ 5-6, J(Hc-Ha) ≈ 1-2 |
| Hb (-CH=) | ~5.6-5.8 | Doublet of quartets (dq) | J(Hb-Ha) ≈ 15-16 (trans), J(Hb-Hd) ≈ 6-7 |
| Ha (=CH-) | ~5.4-5.6 | Doublet of doublets (dd) | J(Ha-Hb) ≈ 15-16 (trans), J(Ha-Hc) ≈ 1-2 |
| -OCH₂CH₃ (methylene) | ~3.4-3.7 | Quartet (q) | J ≈ 7 |
| -CH₃ (vinylic) | ~1.7-1.8 | Doublet (d) | J(Hd-Hb) ≈ 6-7 |
| -OCH₂CH₃ (methyl) | ~1.1-1.3 | Triplet (t) | J ≈ 7 |
Note: These are predicted values based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.
The large coupling constant (approximately 15-16 Hz) between the two vinylic protons (Ha and Hb) is a definitive indicator of their trans relationship. The acetal proton (Hc) is expected to appear as a doublet of doublets due to coupling with the adjacent vinylic proton (Ha) and the other vinylic proton (Hb) through long-range coupling. The methylene and methyl protons of the two ethoxy groups would give rise to a characteristic quartet and triplet, respectively, due to spin-spin coupling.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the elucidation of the carbon backbone.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetal C | ~100-105 |
| Olefinic C-H | ~125-135 |
| Olefinic C-H | ~125-135 |
| -OCH₂CH₃ (methylene) | ~60-65 |
| Vinylic -CH₃ | ~17-20 |
| -OCH₂CH₃ (methyl) | ~15-18 |
Note: These are predicted values based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.
The acetal carbon is characteristically deshielded and appears in the 100-105 ppm region. The two olefinic carbons are expected to have chemical shifts in the 125-135 ppm range. The carbons of the diethyl acetal group, specifically the methylene carbons attached to oxygen, will be found further downfield (~60-65 ppm) compared to the terminal methyl carbons (~15-18 ppm).
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the vinylic protons (Ha and Hb), between the acetal proton (Hc) and the adjacent vinylic proton (Ha), and between the methylene and methyl protons of the ethoxy groups. This would confirm the connectivity of the proton network.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the signals for the vinylic protons would correlate with the signals of the olefinic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the acetal carbon and the protons of the ethoxy groups, as well as the vinylic protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be characterized by the presence of several key absorption bands that are indicative of its functional groups.
Predicted FTIR Spectral Data for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| =C-H stretch (vinylic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C=C stretch | 1650-1680 | Medium to Weak |
| C-O stretch (acetal) | 1050-1150 | Strong |
| =C-H bend (trans) | 960-980 | Strong |
Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.
A key diagnostic peak for the trans double bond is the strong out-of-plane =C-H bending vibration, which is expected to appear in the 960-980 cm⁻¹ region. The C=C stretching vibration would be observed in the 1650-1680 cm⁻¹ range. The most intense bands in the spectrum are likely to be the C-O stretching vibrations of the acetal group, typically appearing as a complex set of strong absorptions in the 1050-1150 cm⁻¹ region. The spectrum would also show characteristic C-H stretching vibrations for both the sp² hybridized vinylic protons and the sp³ hybridized aliphatic protons.
Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
Predicted Raman Spectral Data for this compound:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C=C stretch | 1650-1680 | Strong |
| C-C stretch | 800-1200 | Medium |
| C-O stretch | 1050-1150 | Medium to Weak |
| C-H stretch (aliphatic and vinylic) | 2800-3100 | Strong |
Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.
The C=C stretching vibration in the Raman spectrum of this compound is expected to be a strong and sharp band, as the double bond is a highly polarizable functional group. This makes Raman spectroscopy an excellent tool for confirming the presence of the carbon-carbon double bond. The C-H stretching and bending vibrations would also be observable, providing a comprehensive vibrational profile of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical tool for the characterization of this compound. It provides crucial information regarding the compound's molecular weight and structural features through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS is instrumental in both identifying the compound and assessing the purity of a sample. The gas chromatograph separates the volatile this compound from other components in a mixture, and the mass spectrometer then records the mass spectrum of the isolated compound.
The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 144.21 g/mol . However, this peak may be of low intensity due to the inherent instability of the molecular ion. The fragmentation pattern is expected to be characterized by several key fragment ions. A prominent fragmentation pathway for acetals involves the cleavage of the C-O bond, leading to the formation of a stabilized carbocation. For this compound, the loss of an ethoxy radical (•OCH2CH3) would result in a significant peak at m/z 99. Further fragmentation of this ion through the loss of an ethylene molecule (C2H4) could yield a peak at m/z 71. Another characteristic fragmentation would be the alpha-cleavage adjacent to the oxygen atoms, leading to various smaller fragment ions. The presence of the unsaturated butenyl group also influences the fragmentation, potentially leading to rearrangements and characteristic losses.
The retention time from the gas chromatography component, in conjunction with the unique fragmentation pattern from the mass spectrometry data, provides a high degree of confidence in the identification of this compound. Furthermore, the integration of the peak area in the chromatogram allows for the quantitative determination of its purity.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C8H16O2, the theoretical exact mass is 144.11503 u.
HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This level of precision is crucial for the unambiguous confirmation of the chemical formula of this compound. The high accuracy of HRMS provides definitive evidence of the compound's elemental composition, which is a fundamental aspect of its structural characterization.
| Parameter | Value |
| Molecular Formula | C8H16O2 |
| Nominal Mass | 144 u |
| Molecular Weight | 144.21 g/mol |
| Theoretical Exact Mass | 144.11503 u |
Advanced Spectroscopic Techniques for Mechanistic Intermediates
The synthesis of this compound from trans-2-Butenal and ethanol (B145695) proceeds through a hemiacetal intermediate. researchgate.net Advanced spectroscopic techniques can be employed in situ to monitor the reaction progress and detect such transient species, providing valuable insights into the reaction mechanism.
For instance, Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized to follow the kinetics of the acetalization reaction. researchgate.netacs.org The disappearance of the characteristic absorption band of the conjugated aldehyde in trans-2-Butenal and the appearance of a new absorption corresponding to the acetal can be monitored over time to determine reaction rates and catalyst efficiency. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying reaction mechanisms in real-time. nih.gov By acquiring NMR spectra at various intervals during the reaction, the formation and consumption of the hemiacetal intermediate can be directly observed. nih.gov The characteristic chemical shifts of the protons and carbons in the hemiacetal will differ from those of the starting materials and the final acetal product, allowing for its identification and quantification. Specifically, the appearance of a new signal in the proton NMR spectrum corresponding to the methine proton of the hemiacetal group (CH(OH)(OR)) would be indicative of its formation.
These advanced, in situ spectroscopic methods, often referred to as operando spectroscopy when combined with simultaneous catalytic performance measurements, are crucial for developing a fundamental understanding of the reaction pathways and for optimizing the synthesis of this compound. wikipedia.orgnih.gov
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For trans-2-butenal diethyl acetal (B89532), DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can provide a detailed understanding of its stability and reactivity. researchgate.netinpressco.comreddit.com
The geometry of trans-2-butenal diethyl acetal is characterized by the planar C=C double bond and the tetrahedral acetal carbon. DFT optimization would reveal the precise bond lengths and angles. For the parent aldehyde, crotonaldehyde (B89634), DFT calculations have shown that the heavy atom framework is planar, indicative of π-conjugation between the C=C and C=O moieties. researchgate.net A similar planarity is expected for the vinyl group in the diethyl acetal derivative.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is typically associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. In α,β-unsaturated systems, the HOMO is often located on the C=C double bond, while the LUMO is centered on the conjugated system, extending to the acetal carbon. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Table 1: Representative Calculated Electronic Properties for an α,β-Unsaturated Acetal System (Analogous to this compound)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.5 D |
Note: These values are representative and based on DFT calculations of analogous α,β-unsaturated systems. The exact values for this compound would require specific calculations.
Transition State Theory and Reaction Pathway Mapping
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the transition state, which is the highest energy point along the reaction coordinate. ic.ac.ukorganicchemistrytutor.comyoutube.com Computational methods can be used to locate and characterize these transition states, providing valuable information about the reaction mechanism.
The formation of this compound from crotonaldehyde and ethanol (B145695), as well as its hydrolysis back to the starting materials, are key reactions that can be studied using TST. The acid-catalyzed formation of acetals proceeds through a series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol to form a hemiacetal, protonation of the hydroxyl group, elimination of water to form an oxonium ion, and finally, attack by a second ethanol molecule. youtube.comchemistrysteps.com
Computational chemists can map the entire reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. This is often visualized using a potential energy surface. An Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that a calculated transition state connects the correct reactant and product. ic.ac.uk For acetal hydrolysis, computational studies have highlighted the role of water molecules in the proton relay mechanism. ic.ac.uk
Table 2: Illustrative Energy Profile for a Key Step in Acetal Hydrolysis (Analogous System)
| Species | Relative Energy (kcal/mol) |
| Reactant (Protonated Acetal) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate (Oxonium ion) | +5.8 |
| Transition State 2 | +12.5 |
| Product (Hemiacetal) | -2.1 |
Note: This data is illustrative for a generic acetal hydrolysis and does not represent specific calculations for this compound.
Stereochemical Outcomes and Diastereoselectivity Prediction
The stereochemistry of reactions involving this compound and its parent aldehyde, crotonaldehyde, can be investigated using computational methods. Nucleophilic addition to the carbonyl group of crotonaldehyde, for instance, can lead to the formation of a new stereocenter. diva-portal.orgdiva-portal.orglibretexts.orglibretexts.org The facial selectivity of this attack (i.e., from which side of the planar carbonyl group the nucleophile approaches) determines the stereochemical outcome.
Computational models, such as the Felkin-Anh model, can be used to predict the preferred direction of nucleophilic attack on α-chiral aldehydes. For α,β-unsaturated aldehydes, both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon are possible. The regioselectivity and stereoselectivity of these additions are influenced by the nature of the nucleophile, the reaction conditions, and the substrate itself.
DFT calculations can be used to model the transition states for the different possible addition pathways. By comparing the activation energies of the competing transition states, the major product can be predicted. For example, in the addition of a nucleophile to an α,β-unsaturated ketone, the diastereoselectivity can be rationalized by analyzing the energies of the transition states leading to the different diastereomers. rsc.org
Conformational Landscape Analysis
The flexibility of acyclic molecules like this compound gives rise to multiple conformations due to rotation around single bonds. scribd.combham.ac.ukchemistrysteps.com A thorough understanding of the conformational landscape is essential as the relative populations of different conformers can influence the molecule's reactivity and spectroscopic properties.
Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. For unsaturated ethers, the orientation of the substituents around the C-O single bonds is of particular interest. ic.ac.ukacs.org
Key rotational barriers, such as those around the C-O bonds of the acetal group and the C-C single bond of the butenal chain, can be calculated. These barriers determine the rate of interconversion between different conformers. For example, in alkyl esters, which share some structural similarities with the acetal moiety, s-cis and s-trans conformers exist due to rotation around the ester C-O bond. ic.ac.uk
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C=C-C-O) | Relative Energy (kcal/mol) |
| A | 180° (anti-periplanar) | 0.0 |
| B | 120° (gauche) | 1.2 |
| C | 60° (gauche) | 1.5 |
| D | 0° (syn-periplanar) | 3.8 |
Note: This table is a hypothetical representation of a conformational analysis and is not based on specific calculations for the target molecule.
Spectroscopic Data Prediction and Validation
Computational chemistry can be a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.govmatextract.pubchemrxiv.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. researchgate.netconicet.gov.arrsc.orggaussian.com
By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared to experimental spectra to aid in structure elucidation and assignment of signals. For complex molecules, computational prediction of NMR spectra can be invaluable in distinguishing between different possible isomers. researchgate.netresearchgate.net
The accuracy of the predicted chemical shifts can be improved by using appropriate levels of theory and by applying empirical scaling factors derived from linear regression analysis of calculated versus experimental data for a set of known compounds. researchgate.net Recent advancements have also seen the use of machine learning models to enhance the accuracy of NMR predictions. chemrxiv.org
Table 4: Comparison of Hypothetical Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
| C1 (CH3) | 17.5 | 18.2 |
| C2 (=CH) | 128.9 | 129.5 |
| C3 (=CH) | 131.2 | 131.8 |
| C4 (CH) | 101.5 | 102.1 |
| C5 (OCH2) | 61.8 | 62.4 |
| C6 (CH3) | 15.3 | 15.9 |
Note: The experimental values are typical for such a structure, and the calculated values are hypothetical, demonstrating the expected level of agreement after scaling.
Applications and Synthetic Utility of Trans 2 Butenal Diethyl Acetal in Complex Molecule Synthesis
Role as a Versatile Synthetic Intermediate
The strategic placement of a latent aldehyde and a carbon-carbon double bond makes trans-2-butenal diethyl acetal (B89532) a powerful tool for carbon-carbon bond formation and the introduction of specific stereochemistry in the synthesis of intricate molecules.
Precursor in Antibiotic Synthesis (e.g., Erythromycin Intermediates)
A significant application of trans-2-butenal diethyl acetal is in the synthesis of key intermediates for macrolide antibiotics, such as erythromycin. Specifically, it serves as a precursor for the synthesis of (2S,3S)-epoxybutan-1-ol, a crucial chiral building block for the erythromycin core. The synthesis of this compound itself can be achieved by the reaction of trans-2-butenal with ethanol (B145695) in the presence of catalysts like methanesulfonic acid or various metal methylsulfonates. researchgate.net
The conversion of this compound to the desired epoxy alcohol intermediate involves a multi-step process that capitalizes on the reactivity of the double bond while the aldehyde remains protected. This strategic protection prevents unwanted side reactions and allows for precise chemical manipulations at other sites of the molecule.
Building Block for Complex Polycyclic Structures (e.g., Ladder Polyethers)
While direct and extensive research specifically detailing the use of this compound in the synthesis of ladder polyethers is not widely documented in readily available literature, its structural motifs are highly relevant to the construction of such complex polycyclic systems. Ladder polyethers are characterized by their repeating tetrahydropyran or tetrahydrofuran rings. The carbon backbone and the oxygen functionality present in this compound can, in principle, be elaborated through various synthetic strategies, such as cascade reactions, to form these cyclic ether units. The double bond allows for stereocontrolled additions and cyclization reactions, which are fundamental to building the rigid, ladder-like structures of these natural products.
Intermediate in Total Synthesis of Natural Products (e.g., Verruculogen, Alkaloids)
The utility of this compound extends to the total synthesis of various natural products, including certain alkaloids. Although a direct role in the synthesis of the tremorgenic mycotoxin verruculogen is not prominently reported, the fundamental reactivity of this acetal makes it a plausible intermediate in the synthesis of various alkaloid frameworks. The carbon chain of the acetal can be extended and functionalized to construct the intricate ring systems characteristic of many alkaloids. Its ability to undergo reactions such as hydroboration, epoxidation, and dihydroxylation on the double bond, followed by deprotection and further manipulation of the aldehyde, provides a versatile handle for synthetic chemists to build molecular complexity.
Implementation as a Protecting Group for Aldehyde Functionality
The diethyl acetal group in this compound serves as a robust protecting group for the aldehyde functionality. Acetals are stable under a wide range of reaction conditions, particularly those involving basic and nucleophilic reagents, making them ideal for multi-step synthetic sequences.
Protection in Multi-Step Organic Transformations
In the course of a complex synthesis, it is often necessary to perform chemical transformations on one part of a molecule while a reactive functional group, such as an aldehyde, is temporarily masked. The diethyl acetal of trans-2-butenal provides this masking capability. For instance, if a reaction requires the use of a strong base or a Grignard reagent, an unprotected aldehyde would react. By converting the aldehyde to its diethyl acetal, these reactions can be carried out on other parts of the molecule without affecting the aldehyde. Once the desired transformations are complete, the acetal can be removed to regenerate the aldehyde.
| Reaction Condition | Stability of Diethyl Acetal |
| Strongly Basic (e.g., NaOH, NaH) | Stable |
| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable |
| Oxidizing (e.g., PCC, DMP) | Generally Stable (alkene may react) |
| Reducing (e.g., NaBH4, LiAlH4) | Stable |
| Acidic (aqueous) | Labile (deprotection occurs) |
Selective Deprotection Strategies
The removal of the diethyl acetal protecting group is typically achieved under acidic conditions, often in the presence of water, to hydrolyze the acetal back to the aldehyde. This deprotection is a key step and its selectivity is crucial for the success of a synthetic route.
Selective deprotection of a diethyl acetal in the presence of other acid-sensitive groups can be challenging. However, various methods have been developed to achieve this with a high degree of chemoselectivity. For example, the use of mild Lewis acids or specific reagent combinations can facilitate the removal of the acetal while leaving other protecting groups, such as silyl ethers or other acetals derived from ketones, intact.
One notable method for the chemoselective deprotection of acetals derived from conjugated aldehydes, such as trans-2-butenal, involves the use of bismuth nitrate pentahydrate. This reagent has been shown to be effective for the deprotection of such acetals under mild conditions, with the advantage of being relatively non-toxic and easy to handle. organic-chemistry.org The reaction proceeds efficiently in dichloromethane at room temperature and allows for the selective deprotection of the acetal in the presence of other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.orgresearchgate.net
Other methods for acetal deprotection that can offer selectivity include the use of catalytic amounts of reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate in water. organic-chemistry.org The choice of deprotection strategy ultimately depends on the specific substrate and the other functional groups present in the molecule, allowing for a tailored approach to unmasking the aldehyde at the desired stage of the synthesis.
Contribution to Research in Flavor and Fragrance Compound Synthesis
This compound, also known as crotonaldehyde (B89634) diethyl acetal, serves as a subject of interest in the chemistry of flavor and fragrance. Its relevance stems from its formation in food systems and its potential as a versatile building block for the synthesis of other valuable aroma compounds. The study of this and similar acetals provides insight into flavor development and stability, and it opens avenues for creating novel sensory ingredients.
Mechanistic Studies of its Formation in Biological and Food Systems
The formation of this compound in biological and food systems is not typically a result of direct enzymatic synthesis but rather a chemical reaction between its precursors, which are naturally present in various foods. The mechanism is a classic acid-catalyzed acetalization reaction. tugraz.at
The fundamental requirements for this reaction are:
An aldehyde (trans-2-butenal, also known as crotonaldehyde)
An alcohol (ethanol)
An acidic environment
These components are readily available in many food and beverage products, especially those that have undergone fermentation, such as alcoholic beverages, or those containing both naturally occurring acids and alcohols, like fruit juices. tugraz.at Crotonaldehyde itself can occur in some foodstuffs, such as soybean oils. wikipedia.org
The reaction proceeds in two main stages under acidic conditions:
Hemiacetal Formation : The process begins with the protonation of the carbonyl oxygen of trans-2-butenal by an acid (H⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A molecule of ethanol, acting as a nucleophile, then attacks the carbonyl carbon. Following a deprotonation step, a hemiacetal is formed. tugraz.at This initial reaction is reversible.
Acetal Formation : The hydroxyl group of the unstable hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). The water molecule departs, forming a resonance-stabilized carbocation. A second molecule of ethanol then attacks this carbocation. After deprotonation of the newly added ethoxy group, the final product, this compound, is formed, and the acid catalyst is regenerated. tugraz.at
A key mechanistic consideration is the structure of trans-2-butenal. As an α,β-unsaturated aldehyde, the carbonyl group is part of a conjugated system. This conjugation can reduce the electrophilicity of the carbonyl carbon due to mesomeric effects, making it less susceptible to nucleophilic addition compared to simple saturated aldehydes. tugraz.at Consequently, the formation of its acetal may be slower or less favorable under certain conditions compared to the acetalization of non-conjugated aldehydes. tugraz.at
Studies investigating the reaction products of various aldehydes and alcohols common in the flavor industry confirm that acetal formation is a significant process, leading to the generation of compounds that can alter the sensory profile of a product. researchgate.net
The table below summarizes the conditions conducive to the formation of this compound in relevant systems.
| Factor | Role in Formation | Typical Context in Food Systems |
| Precursors | trans-2-Butenal (Crotonaldehyde) and Ethanol | Present in fermented foods and beverages, fruits, and some oils. tugraz.atwikipedia.org |
| Catalyst | Acid (H⁺) | Provided by organic acids like citric, malic, or acetic acid present in fruits, juices, and fermented products. tugraz.at |
| Conditions | Excess alcohol and removal of water | Drives the equilibrium reaction towards the formation of the acetal. |
Directed Synthesis of Related Flavor-Active Compounds
This compound is recognized as a versatile intermediate in organic synthesis due to its bifunctional nature, containing both a protected aldehyde group (the acetal) and a reactive carbon-carbon double bond. This structure allows for selective chemical modifications, making it a potentially useful precursor for other flavor-active compounds.
The primary synthetic utility of the acetal group is to act as a protecting group for the highly reactive aldehyde functionality. sigmaaldrich.com Aldehydes are sensitive to a wide range of reagents, including oxidants, reductants, and nucleophiles. By converting the aldehyde to a diethyl acetal, its reactivity is masked, allowing chemical transformations to be performed on the C=C double bond of the butenyl chain. The acetal group is stable under neutral and basic conditions but can be easily hydrolyzed back to the original aldehyde using aqueous acid when desired. sigmaaldrich.com
This strategy enables the following potential synthetic pathways to new flavor compounds:
Reduction of the Double Bond : The C=C bond can be selectively hydrogenated to yield butanal diethyl acetal. Hydrolysis of this saturated acetal would release butanal, a compound with a pungent, malty aroma.
Epoxidation : The double bond can be epoxidized to form an epoxy acetal. Such compounds could be used as reactive intermediates or may possess unique flavor profiles themselves. Subsequent reactions of the epoxide could lead to a variety of functionalized aldehydes.
Hydroformylation : The addition of a formyl group and hydrogen across the double bond could lead to more complex dialdehydes (after deprotection), which are valuable in flavor chemistry.
While the synthetic potential is clear, documented applications of this compound in the directed synthesis of specific commercial flavor and fragrance compounds are not widely reported in the literature. Much of the research on related acetals focuses on their ability to modify and stabilize the aroma of the parent aldehyde. For instance, the conversion of aldehydes like citral into their acetal forms can create new and more stable aroma notes, transforming a lemon scent into a different citrus-green aroma. semanticscholar.org This principle suggests that this compound could similarly be used not just as an intermediate, but as a modifier of aroma profiles, providing stability and a different sensory character than the parent crotonaldehyde.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Methodologies for trans-2-Butenal Diethyl Acetal (B89532) Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While trans-2-butenal diethyl acetal itself is achiral, its derivatives present significant opportunities for asymmetric synthesis. Future research is increasingly focused on developing catalytic enantioselective methods to produce chiral acetals where the acetal carbon itself becomes a stereogenic center.
A promising approach involves catalytic asymmetric acetalization, where chiral catalysts are employed to create stereochemically rich and complex organic molecules. Chiral Brønsted acids, such as confined imidodiphosphoric acids and chiral phosphoric acids, have demonstrated high efficiency and enantioselectivity in the acetalization of other aldehydes. The application of these catalyst systems to produce chiral derivatives of this compound is a key area of investigation. For instance, the reaction of crotonaldehyde (B89634) with a chiral diol in the presence of a chiral acid catalyst could yield diastereomeric acetals, enabling the construction of new chiral centers.
Furthermore, organocatalysis offers a powerful alternative to metal-based catalysts. Chiral N-heterocyclic carbenes (NHCs), for example, have been successfully used to generate chiral ester enolate equivalents from α,β-unsaturated aldehydes for use in highly enantioselective reactions. Adapting these methodologies to generate chiral acetal derivatives from trans-2-butenal represents a fertile ground for research, potentially leading to novel synthetic pathways for valuable, optically active building blocks.
Table 1: Promising Chiral Catalyst Classes for Asymmetric Acetalization
| Catalyst Class | Potential Advantages |
| Chiral Phosphoric Acids | High enantioselectivity, effective activation of O,O-acetals. |
| Chiral N-heterocyclic Carbenes | Mild reaction conditions, generation of unique reactive intermediates. |
| Chiral Metal Complexes | High turnover rates, diverse coordination geometries for fine-tuning. |
| Multifunctional Thioureas | Synchronous activation of nucleophile and electrophile, metal-free. |
Catalytic Efficiency and Selectivity Enhancements for Acetalization
The industrial-scale synthesis of this compound demands catalysts that are not only efficient but also highly selective and reusable. Current research has shown that methanesulfonic acid and various methylsulfonates (e.g., Ni, Mn, Zn, Cu) are effective catalysts for the acetalization of trans-2-butenal with ethanol (B145695), achieving yields as high as 88.7% under optimized conditions researchgate.net.
Future efforts will likely focus on several key areas to enhance this process further:
Heterogeneous Catalysts: Developing solid acid catalysts, such as zeolites, metal-organic frameworks (MOFs), or sulfonic acid-functionalized resins. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous flow processes. For example, lanthanide oxalate (B1200264) MOFs have shown high conversion yields for the acetalization of benzaldehyde, a principle that could be applied here nih.gov.
Chemoselectivity: In complex molecules containing multiple carbonyl groups, achieving selective acetalization of the α,β-unsaturated aldehyde in the presence of other ketones or saturated aldehydes is a significant challenge. Research into catalysts that can differentiate between these functionalities based on steric or electronic properties is crucial.
Atom Economy: Catalytic hydrogenation processes are being explored for their clean, high atom-efficiency transformations tue.nl. Investigating bimetallic catalysts for the selective hydrogenation of the precursor, crotonaldehyde, could lead to more sustainable production routes. Fine-tuning the composition of alloys, such as PdCu single-atom alloys, can enhance both activity and selectivity, directing the reaction towards the desired intermediates mdpi.com.
Table 2: Comparison of Catalysts for this compound Synthesis
| Catalyst | Precursor | Solvent | Yield | Reference |
| Methanesulfonic Acid | trans-2-Butenal | Ethanol | 88.7% | researchgate.net |
| Methylsulfonates (Ni, Mn, Zn, Cu) | trans-2-Butenal | Ethanol | Good catalytic activity | researchgate.net |
| La0.7Sr0.3MnO3-x | Ethanol | Water (steam) | Produces crotonaldehyde | osti.gov |
| Solid Alkali on Alumina/Zeolite | Acetaldehyde | Gas phase | High selectivity | google.comgoogle.com |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of this compound is well-suited for this transition.
Continuous Flow Reactors: Flow chemistry utilizes microreactors or packed-bed reactors where reactants are continuously pumped and mixed, and the product is collected downstream mt.combohrium.com. This approach offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle reactive intermediates mt.commdpi.com. For acetalization, which is often an equilibrium-limited reaction, continuous removal of the water byproduct can drive the reaction to completion, significantly improving yields. The use of immobilized heterogeneous catalysts in packed-bed microreactors is particularly advantageous, as it simplifies purification and allows for long-term, uninterrupted production mdpi.com.
Automated Synthesis: Automated synthesis platforms can accelerate research and development by enabling high-throughput screening of reaction conditions, catalysts, and substrates merckmillipore.com. Integrating a continuous flow setup for this compound synthesis with automated control systems and real-time analytical tools (like in-situ FTIR spectroscopy) would allow for rapid process optimization. This automation can systematically vary parameters to quickly identify the optimal conditions for yield and purity, drastically reducing development time mt.comacs.org.
The convergence of microreactor technology with machine intelligence and automation is creating highly integrated platforms for rapid scientific discovery and process development, a trend that will undoubtedly impact the future synthesis of this and other important chemical intermediates mdpi.com.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique electronic nature of this compound, featuring an electron-rich double bond conjugated with the acetal group, opens avenues for exploring novel chemical transformations beyond its traditional role as a protected aldehyde. The acetal group modifies the reactivity of the conjugated system, making it a target for unique synthetic strategies.
Future research will likely explore:
Asymmetric Hydrogenation: While hydrogenation of the C=C bond is common, developing catalysts for the asymmetric hydrogenation to produce chiral saturated acetals is an area of interest.
Cycloaddition Reactions: The electron-rich alkene can participate as a dienophile or dipolarophile in various cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions), leading to complex cyclic structures that would be difficult to access otherwise.
Vinyl Acetal Chemistry: The broader class of vinyl derivatives, including vinyl acetals, can undergo a range of transformations such as polymerization, Heck-like reactions, and cycloadditions mdpi.com. Exploring these reactions specifically for this compound could yield novel functionalized molecules and polymers.
Investigations into the reactions of the precursor aldehyde, crotonaldehyde, with biomolecules like DNA have revealed complex adduct formation pathways nih.gov. Understanding how the acetal group alters this reactivity could have implications in toxicology and biochemistry.
Applications in Advanced Materials Science and Bio-inspired Synthesis
The acetal functional group is finding increasing use in materials science due to its stability under neutral and basic conditions and its susceptibility to hydrolysis under acidic conditions. This tunable stability is a key feature for designing smart, responsive, and degradable materials.
Advanced Polymers and Materials:
Degradable Polymers: this compound can be envisioned as a monomer or a functional component in the synthesis of acid-degradable polymers. Polyacetals are a class of engineering thermoplastics known for their high strength and low friction xometry.comindustrialspec.com. Incorporating the unsaturated moiety from trans-2-butenal could allow for post-polymerization modification or cross-linking. Research into synthesizing polyesters or polyurethanes with acetal units in the backbone has shown that these materials can be depolymerized on demand, facilitating chemical recycling of the constituent monomers nih.govacs.org.
Cross-linking Agents: The acetal group can be hydrolyzed to release the reactive aldehyde, which can then participate in cross-linking reactions. Acetal-functionalized monomers have been incorporated into latex particles, which can self-condense under acidic conditions to form cross-linked films for coatings acs.org. This mechanism could be adapted using derivatives of this compound to create novel cross-linkers for hydrogels, resins, and elastomers.
Polyvinyl Acetals: The reaction of aldehydes with polyvinyl alcohol (PVA) produces polyvinyl acetals, a class of polymers with applications in coatings, adhesives, and the interlayer for safety glass researchgate.netrsc.org. Using trans-2-butenal or its derivatives in this reaction could produce polyvinyl acetals with pendant vinyl groups, providing sites for further functionalization or cross-linking.
Bio-inspired Synthesis: In nature, acetal linkages are fundamental to the structure of carbohydrates and polysaccharides like cellulose. The reversible nature of the acetal bond is exploited in various biological processes. In a bio-inspired approach, the acid-labile nature of the acetal in this compound derivatives could be used to design drug delivery systems that release their payload in the acidic environment of tumors or specific cellular compartments. Similarly, its derivatives could be used as cross-linking agents for biopolymers like chitosan (B1678972) to form hydrogels for biomedical applications nih.govnih.gov.
Q & A
Q. What are the established synthetic methodologies for trans-2-Butenal diethyl acetal, and what catalytic systems are optimal?
this compound is synthesized via acetalization of trans-2-butenal with ethanol using methanesulfonic acid or methylsulfonate as catalysts. The reaction typically proceeds under mild conditions (room temperature to reflux) with high selectivity for the trans-isomer. Kinetic studies should monitor reaction progress via GC-MS or NMR to optimize catalyst loading and reaction time .
Q. How should this compound be handled and stored to ensure stability?
The compound is sensitive to moisture, heat, and light. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C. Avoid contact with strong oxidizing agents (e.g., peroxides) and bases, as these may trigger decomposition. Static electricity must be mitigated during transfer using grounded equipment .
Q. What are the primary safety considerations for laboratory use?
Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Ensure adequate ventilation (≥6 air changes/hour) to prevent vapor accumulation (flash point: 33.9°C). In case of skin contact, rinse immediately with water for 15 minutes. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .
Q. What is the role of this compound as a carbonyl protecting group?
Acetals like this compound protect aldehydes from nucleophilic attack or oxidation during multi-step syntheses. Hydrolysis under acidic conditions (e.g., HCl/THF/H₂O) regenerates the carbonyl group. Its stability in basic media makes it preferable for Grignard or aldol reactions .
Advanced Research Questions
Q. How does this compound degrade in environmental systems, and what are the implications for lab waste management?
Under aerobic conditions (OECD Test 310), 44–50% biodegradation occurs within 28 days, suggesting moderate environmental persistence. However, it is toxic to aquatic organisms (EC₅₀ < 10 mg/L). Waste must be treated via incineration or solvent recovery systems to prevent ecosystem contamination .
Q. What mechanistic insights explain its reductive cleavage to primary alcohols?
Reductive cleavage using CoCl₂·6H₂O-Zn in THF/H₂O proceeds via a radical intermediate. The bimetal system facilitates electron transfer, breaking the C–O acetal bond to yield 1,2-diols. Reaction efficiency depends on solvent polarity and metal stoichiometry, with yields >85% reported under optimized conditions .
Q. How does stereoelectronic control influence its reactivity in glycosylation or cycloaddition reactions?
The trans-configuration imposes steric constraints on nucleophilic attack, favoring axial addition in cyclic transition states. DFT studies suggest the electron-donating ethoxy groups stabilize partial positive charges during SN1-like mechanisms, enhancing regioselectivity in glycosidic bond formation .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
GC-MS with a DB-5MS column (30 m × 0.25 mm) and EI ionization (70 eV) resolves impurities like residual 2-butenal (<0.1%). For polar byproducts, HILIC-HPLC (amide column, 50:50 ACN/H₂O) paired with charged aerosol detection improves sensitivity. Calibrate using USP-grade reference standards .
Methodological Notes
- Synthesis Optimization : Monitor reaction pH (target: 2–3) to prevent premature hydrolysis.
- Environmental Testing : Use OECD 310 simulation chambers with activated sludge inoculum for biodegradation studies.
- Safety Protocols : Conduct vapor pressure calculations (Antoine equation) to design fume hood airflow rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
